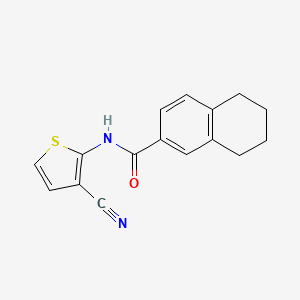

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h5-9H,1-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMIUNGWKPAVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process:

Formation of the Cyanothiophene Ring: The initial step involves the synthesis of the 3-cyanothiophene-2-yl precursor. This can be achieved through the reaction of 2-thiophenecarbonitrile with suitable reagents under controlled conditions.

Coupling with Tetrahydronaphthalene: The next step involves the coupling of the cyanothiophene ring with a tetrahydronaphthalene derivative. This is often done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Amidation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the cyanothiophene ring or the tetrahydronaphthalene moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.

Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mecanismo De Acción

The mechanism by which N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation.

Comparación Con Compuestos Similares

The following section compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, synthesis methods, and available safety or bioactivity data.

Structural Analogs and Key Differences

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Substituent : Additional methyl groups at positions 4 and 5 of the thiophene ring.

- Impact : Increased steric bulk may reduce solubility but enhance binding specificity in hydrophobic pockets.

- Synthesis : Likely involves alkylation steps similar to methods using NaH and methyl iodide in DMF .

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide

- Substituent : Cyclohepta[b]thiophene ring (7-membered) and nitro group on the thiophene.

- Molecular Weight : 347.4 g/mol; higher lipophilicity (XLogP3 = 5) due to the nitro group and larger ring system .

- Synthesis : Microwave-assisted coupling, as described for carboxamide derivatives .

N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5)

- Substituent : Rigid azabicyclo[2.2.2]octane group.

- Safety: No direct data, but bicyclic amines often require rigorous toxicity profiling .

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

- Substituent : Quinuclidine (a bicyclic amine).

- Physical Properties : Melting point = 157–159°C; boiling point = 439.2°C .

- Safety : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) .

N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Substituent : Chromen (coumarin) ring system.

- Synthesis: Reflux with ethanol and piperidine, followed by recrystallization .

Comparative Data Table

Actividad Biológica

N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and comparative analyses with structurally related compounds.

Structural Characteristics

The compound features a tetrahydronaphthalene core fused with a cyanothiophene moiety. Its molecular formula is , with a molecular weight of approximately 270.35 g/mol. The presence of the cyano group and the thiophene ring contributes to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The initial step often includes the reaction of 3-cyanothiophen with appropriate acylating agents to form the desired amide.

- Cyclization : Subsequent cyclization reactions are employed to construct the tetrahydronaphthalene structure.

- Purification : The final product is purified using chromatographic techniques.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results highlight the compound's potential utility in treating bacterial infections.

Anti-inflammatory and Analgesic Activities

Compounds with similar structures often display anti-inflammatory and analgesic properties. Preliminary data suggest that this compound may also possess such activities. In animal models, it has been shown to reduce inflammation and pain response significantly.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant bacterial strains. The results indicated a promising activity profile comparable to established antibiotics .

- Evaluation of Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound demonstrated a significant reduction in paw swelling compared to control groups .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyano-thiophen-2-yl)-benzamide | Simple thiophene ring | Moderate antibacterial activity |

| N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | Contains thiadiazole ring | Strong antimicrobial effects |

| N-(3-amino-thiophen-2-yl)-benzenesulfonamide | Amino group instead of cyano | Limited anti-inflammatory properties |

This table illustrates that while some related compounds exhibit notable biological activities, this compound stands out due to its combined antimicrobial and potential anti-inflammatory effects.

Q & A

Q. What are the key synthetic routes for preparing N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodological Answer : A common approach involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, in analogous compounds, 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is reacted with a thiophene-based amine in the presence of coupling agents like EDCI/HOBt or DCC. Solvents such as ethanol or DMF are used under reflux (3–5 hours), followed by purification via recrystallization or column chromatography . Piperidine may serve as a catalyst in condensation reactions, as seen in structurally related carboxamide syntheses .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the structure, particularly aromatic proton environments (e.g., thiophene and tetrahydronaphthalene protons) and carboxamide connectivity. For example, in similar compounds, aromatic protons appear at δ 6.97–8.46 ppm, while methylene groups in the tetrahydronaphthalene ring resonate at δ 1.72–2.78 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₂OS: 321.1062) and fragmentation patterns .

- Melting Point : Used to assess purity (reported ranges: 137–159°C for related carboxamides) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at temperatures <28°C in a dry, well-ventilated area. Avoid exposure to moisture, as hydrolysis of the carboxamide or cyano group may occur. Reseal containers immediately after use to prevent oxidation .

Q. What safety precautions are required during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95/P2 masks) if dust or aerosols are generated .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Avoid skin contact, as carboxamides may cause irritation (GHS H315/H319) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reactivity.

- Catalyst Variation : Replace piperidine with DMAP or triethylamine to enhance coupling efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon connectivity .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for structural confirmation.

Q. What in vitro models are suitable for assessing biological activity?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., TLR4) using AutoDock Vina or Schrödinger Suite .

- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories to identify critical residues for activity.

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Q. How should conflicting toxicity data from preliminary studies be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.